trans-Doxercalciferol-d3
Description
Contextualization of Vitamin D and its Metabolites in Biological Systems
Vitamin D, encompassing both vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), is a crucial prohormone in vertebrate biological systems. nih.govpharmacompass.com Its primary function is to maintain calcium and phosphate (B84403) homeostasis, which is essential for numerous physiological processes, including bone mineralization, neuromuscular function, and cellular activity. drugbank.com The biological activation of vitamin D is a two-step hydroxylation process. The initial step occurs in the liver, where vitamin D is converted by the enzyme vitamin D-25-hydroxylase (CYP27A1) into 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. nih.govnih.gov
The second and final activation step predominantly takes place in the kidneys. nih.gov Here, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) converts 25(OH)D into the biologically active hormone, 1α,25-dihydroxyvitamin D (1α,25(OH)2D), also known as calcitriol (B1668218). nih.govnih.gov This active form mediates most of the vitamin's hormonal functions by binding to the vitamin D receptor (VDR) in various target tissues. drugbank.commedex.com.bdformosalab.com The VDR is present in the intestines, bones, kidneys, and parathyroid glands, where 1α,25(OH)2D regulates the expression of genes involved in controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. drugbank.com
Overview of Doxercalciferol (B1670903) (1α-Hydroxyvitamin D2) as a Research Prodrug
Doxercalciferol, chemically known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2. nih.govdrugbank.comfda.gov It is classified as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body into its active form. hectorol.commdpi.com Unlike the natural vitamin D pathway that requires hydroxylation in both the liver and kidneys, doxercalciferol is designed to bypass the need for renal 1α-hydroxylation. drugbank.comnih.gov
Upon administration, doxercalciferol is transported to the liver, where it is efficiently activated by the enzyme CYP27, a 25-hydroxylase. drugbank.comfda.gov This metabolic conversion yields the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2. nih.govmedex.com.bdnih.gov A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. drugbank.comnih.gov Because its activation is independent of the kidneys, doxercalciferol serves as a valuable research tool, particularly in studies related to conditions where renal function is impaired, such as chronic kidney disease (CKD) and the associated secondary hyperparathyroidism. drugbank.commdpi.comnih.gov Its use allows researchers to investigate the effects of vitamin D receptor activation and PTH regulation when the endogenous production of 1α,25(OH)2D3 is compromised. nih.govnih.gov
Rationale and Significance of Stable Isotope Labeling in Pharmaceutical and Biochemical Investigations
Stable isotope labeling is a powerful technique used extensively in pharmaceutical and biochemical research to trace the metabolic fate of compounds and to achieve high accuracy in quantitative analysis. metsol.comsymeres.comacs.org This method involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with ¹³C, or nitrogen-¹⁴N with ¹⁵N. metsol.comsymeres.com Unlike radioactive isotopes, stable isotopes are non-toxic and safe for use in a wide range of studies. metsol.com
The key principle behind stable isotope labeling is that the labeled compound is chemically identical to its unlabeled counterpart and behaves the same way in biological and chemical processes, from absorption and distribution to metabolism and excretion (ADME). metsol.comacs.org However, the labeled molecule is heavier, a difference that is readily detectable by mass spectrometry (MS). symeres.comclearsynth.com This physical distinction allows researchers to differentiate the administered compound from its endogenous counterparts and track its journey through a biological system. metsol.comadesisinc.com
In quantitative bioanalysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds are considered the gold standard for use as internal standards. aptochem.comscispace.com An ideal internal standard co-elutes with the analyte of interest and exhibits the same behavior during sample extraction, chromatography, and ionization, thereby compensating for variations and matrix effects that can occur during analysis. aptochem.comtexilajournal.com This leads to highly precise and accurate quantification of the target analyte in complex biological matrices like plasma or serum. clearsynth.comtexilajournal.com
Specificity of trans-Doxercalciferol-d3 as a Molecular Probe and Analytical Standard
This compound is a deuterated form of doxercalciferol, specifically labeled with three deuterium atoms. This modification makes it an invaluable tool in modern bioanalytical chemistry. Its primary application is as an internal standard for the quantitative determination of doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, in biological samples using LC-MS/MS. longdom.orgspectroscopyonline.comamegroups.org
The development of robust and sensitive analytical methods is crucial for studying the pharmacokinetics of doxercalciferol. longdom.org When this compound is added to a biological sample, it follows the unlabeled doxercalciferol through every step of the analytical process, including extraction and derivatization. aptochem.comscispace.com Because it is chemically identical to the analyte, it experiences the same degree of loss during sample preparation and the same ionization efficiency (or suppression) in the mass spectrometer's ion source. aptochem.comtexilajournal.com
However, due to its increased mass from the three deuterium atoms, the mass spectrometer can distinguish it from the unlabeled doxercalciferol. aptochem.com By comparing the peak area of the analyte to the known concentration of the deuterated internal standard, analysts can calculate the precise concentration of doxercalciferol in the original sample, correcting for any analytical variability. clearsynth.com This ensures the high accuracy, precision, and reliability required for pharmacokinetic studies and therapeutic drug monitoring. scispace.comtexilajournal.com The use of a stable isotope-labeled internal standard like this compound is essential for developing validated bioanalytical methods that meet stringent regulatory guidelines. longdom.orgresearchgate.net
Properties
Molecular Formula |
C₂₈H₄₁D₃O₂ |
|---|---|
Molecular Weight |
415.67 |
Synonyms |
(1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d3; _x000B_(1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol-d3; |
Origin of Product |
United States |
Stereochemical Considerations and Synthetic Pathways of Trans Doxercalciferol D3
Isomerism of Doxercalciferol (B1670903): cis and trans Configurations
Doxercalciferol, chemically known as 1α-hydroxyvitamin D2, is a synthetic vitamin D analog. medlineplus.gov Like other vitamin D compounds, it possesses a flexible secosteroid structure characterized by a broken B-ring, which gives rise to geometric isomerism around the C6-C7 double bond. This results in two primary configurations: the 5,6-cis isomer and the 5,6-trans isomer.
The cis-isomer is generally considered the biologically active form, capable of binding to the vitamin D receptor (VDR) after metabolic activation. nih.gov Synthetic routes to Doxercalciferol and other vitamin D analogs often produce a mixture of both cis and trans isomers. The trans isomer, sometimes referred to as tachysterol (B196371) in related compounds, is a significant byproduct of the synthetic process. researchgate.netphotobiology.com While both isomers may have certain biological effects, their modes of action can differ. nih.gov Therefore, separating these isomers or converting the undesired trans form into the active cis form is a crucial step in the synthesis of the final active compound.
Photochemical and Thermal Isomerization Mechanisms
The formation and interconversion of vitamin D isomers are governed by photochemical and thermal reactions. The synthesis of vitamin D in nature begins with a provitamin (e.g., ergosterol (B1671047) for vitamin D2), which contains a steroid B-ring. symeres.com Upon exposure to ultraviolet (UV) radiation, the B-ring undergoes a photochemical electrocyclic ring-opening reaction to form a metastable intermediate called previtamin D. photobiology.commdpi.com
This previtamin D exists in a conformational equilibrium and can undergo two competing transformations:
Thermal Isomerization: A temperature-dependent, non-enzymatic symeres.commdpi.com-sigmatropic hydrogen shift converts the previtamin D (a cisoid triene) into the 5,6-cis-vitamin D. photobiology.comoup.com At body temperature (37°C), this conversion is slow, with about 50% of previtamin D3 converting to vitamin D3 in 28 hours in vitro. oup.com
The trans isomer can be converted back to the cis isomer through further irradiation, establishing a photo-equilibrium between the two. researchgate.net This photochemical interconversion is exploited in synthetic chemistry to increase the yield of the desired cis-doxercalciferol from its trans isomer. tue.nl
Stereochemical Purity Requirements for Research Applications
For research applications, particularly when trans-Doxercalciferol-d3 is used as an internal standard (IS) for the quantitative analysis of Doxercalciferol, high stereochemical and isotopic purity is paramount. researchgate.netclearsynth.com Stable isotope-labeled internal standards are widely used in liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation and analytical detection. mdpi.comwuxiapptec.com
The accuracy of LC-MS quantification relies on the IS behaving identically to the analyte during extraction and ionization. wuxiapptec.com If a this compound standard is contaminated with its cis-d3 isomer, it could lead to inaccurate quantification of the active cis-Doxercalciferol analyte. It is crucial that the internal standard is free from isotopic variants of the analyte itself. Therefore, a high degree of stereochemical purity ensures that the analytical signal for the standard is distinct and does not contribute to the signal of the analyte, thereby guaranteeing the precision and reliability of the measurement. researchgate.netclearsynth.com
Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium into a molecule like Doxercalciferol can be achieved through various synthetic strategies. The primary goal is to incorporate the deuterium atoms at specific, stable positions within the molecule with high efficiency.
Regiospecific Deuteration Strategies for Doxercalciferol-d3
Achieving regiospecificity—the precise placement of deuterium atoms—is a key challenge in the synthesis of labeled compounds. For vitamin D analogs, two main convergent strategies are employed:
Labeled A-Ring Synthesis: This approach involves the initial synthesis of an A-ring building block that already contains the deuterium atoms. mdpi.com This labeled synthon is then coupled with the CD-ring portion of the molecule (often derived from natural sources) to construct the final vitamin D structure. nih.gov For example, deuterium atoms can be introduced into an A-ring precursor via a catalytic hydrogen-deuterium (H/D) exchange reaction. One effective method uses a ruthenium on carbon (Ru/C) catalyst with deuterium oxide (D2O) as the deuterium source to label the carbon atoms adjacent to hydroxyl groups. mdpi.comnih.gov
Side-Chain or C/D-Ring Labeling: Alternatively, deuterium can be introduced into the side chain or other parts of the molecule. This can be done using deuterated reagents, such as a deuterated Grignard reagent (e.g., CD3MgBr), to build the side chain. nih.gov For specific positions, H/D exchange reactions can be directed by existing functional groups under specific conditions, for instance, using palladium catalysts to promote exchange at benzylic sites. mdpi.com
The table below summarizes some common regiospecific deuteration methods relevant to vitamin D analogs.
| Method | Catalyst/Reagent | Deuterium Source | Target Position | Key Feature |
| Catalytic H/D Exchange | Ru/C | D₂O | Carbons adjacent to -OH groups | Regioselective deuteration of alcohols. mdpi.comnih.gov |
| Grignard Reaction | CD₃MgBr | N/A (reagent is the source) | Side-chain construction | Builds parts of the molecule with deuterium already incorporated. nih.gov |
| H/D Exchange | Pd/C | D₂/D₂O | Benzylic positions | Selective exchange at specific activated C-H bonds. mdpi.com |
Scalable Synthesis and Yield Optimization of Deuterated Analogs
Transitioning the synthesis of deuterated analogs from a laboratory to a larger scale requires robust and efficient methodologies. Convergent synthetic routes, where large fragments of the molecule are prepared separately and then combined, are generally more scalable than linear syntheses. nih.govwisconsin.edu
For vitamin D synthesis, which involves photochemical steps, traditional batch reactors present limitations due to poor light penetration, leading to long reaction times and potential over-irradiation that forms byproducts. tue.nl The adoption of continuous-flow photochemistry has been shown to overcome these limitations. By passing the reaction mixture through a narrow, irradiated tube, flow reactors ensure uniform light exposure and precise control over the reaction time. This technique has been successfully applied to the photoisomerization step in the synthesis of Doxercalciferol, resulting in a higher yield (96%) and improved process efficiency. tue.nl
Structural Elucidation and Isotopic Characterization
Once synthesized, a comprehensive analytical characterization of this compound is required to confirm its chemical structure, stereochemical configuration, and isotopic composition. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): This is the primary tool for determining the molecular weight and assessing isotopic purity. High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) is used to analyze the fragmentation pattern, which can provide structural information and help differentiate isomers. acs.org The analysis of the isotopic cluster allows for the quantification of the average number of deuterium atoms per molecule and the distribution of different isotopologues (e.g., d0, d1, d2, d3). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
¹H NMR: The absence or reduced integration of a proton signal at a specific position confirms successful deuteration. researchgate.net
¹³C NMR: Confirms the carbon backbone of the molecule. researchgate.netcardiff.ac.uk
²H NMR: Directly detects the deuterium nuclei, providing unambiguous proof of the location of the isotopic labels.
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and stereochemical purity. By developing a method that can separate the cis and trans isomers, the purity of the this compound sample can be accurately quantified. zauba.com
The combination of these techniques ensures that the synthesized this compound meets the stringent purity requirements for its intended use in high-precision research applications.
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS/MS) | Molecular weight, isotopic distribution (d-purity), isomeric differentiation, structural fragmentation. acs.org |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirmation of structure, verification of deuteration site (via signal disappearance). researchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of carbon skeleton. researchgate.netcardiff.ac.uk |
| ²H Nuclear Magnetic Resonance (NMR) | Direct confirmation of deuterium label position. |
| High-Performance Liquid Chromatography (HPLC) | Chemical and stereochemical purity (separation of cis/trans isomers). zauba.com |
Spectroscopic Techniques for Deuterium Localization (e.g., NMR, IR)
The precise location of deuterium atoms within the this compound molecule is paramount for its effective use as an internal standard. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are instrumental in confirming the position of deuterium labeling. In a ¹H NMR spectrum of a deuterated compound, the absence of a signal at a specific chemical shift, which is present in the non-deuterated analog, indicates the substitution of a proton with a deuteron. For instance, if deuterium is introduced at the C-6 and C-19 positions, the corresponding proton signals would be absent in the ¹H NMR spectrum. nih.govisotope.com
²H NMR, which directly detects the deuterium nucleus, provides definitive evidence of the location and number of deuterium atoms. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of deuteration. acs.org For example, a study on [19,19-²H]vitamin D3 utilized ²H NMR to observe signals identical to the chemical shifts of the C-19 protons in the ¹H NMR of the unlabeled compound, confirming the deuterium location. acs.org
Infrared (IR) Spectroscopy:
IR spectroscopy is sensitive to changes in bond vibrational frequencies. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) results in a significant decrease in the stretching frequency of the C-D bond compared to the C-H bond. This isotopic shift is a key indicator of successful deuteration.
The characteristic C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum. In a deuterated compound like this compound, the corresponding C-D stretching vibrations would be observed at a lower frequency, generally in the 2000-2300 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com The presence of these new absorption bands, along with the diminished intensity of the corresponding C-H bands, provides strong evidence for the incorporation of deuterium. acs.orgacs.org
Table 1: Spectroscopic Data for Deuterium Localization
| Spectroscopic Technique | Expected Observation for this compound | Reference |
|---|---|---|
| ¹H NMR | Disappearance of proton signals at deuterated positions. | nih.govisotope.com |
| ²H NMR | Appearance of signals at chemical shifts corresponding to deuterated positions. | acs.org |
| IR Spectroscopy | Appearance of C-D stretching bands (approx. 2000-2300 cm⁻¹) and reduction of corresponding C-H stretching bands. | cdnsciencepub.comcdnsciencepub.com |
Mass Spectrometry for Isotopic Purity Verification
Mass spectrometry (MS) is an indispensable tool for verifying the isotopic purity of this compound. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of molecular weight and the extent of deuteration.
When this compound is analyzed by mass spectrometry, the molecular ion peak will appear at a higher m/z value compared to its non-deuterated counterpart. Specifically, for a d3-labeled compound, the molecular weight will be increased by approximately three mass units. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition and the number of deuterium atoms incorporated. nist.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the analysis of vitamin D metabolites and their deuterated analogs. mdpi.comnih.govoup.com In this technique, the deuterated standard co-elutes with the unlabeled analyte but is distinguished by its different mass in the mass spectrometer. By analyzing the relative intensities of the mass signals for the deuterated and non-deuterated compounds, the isotopic purity can be accurately quantified. For example, a reference measurement procedure for 25-hydroxyvitamin D3 and D2 utilizes deuterated labeled compounds as internal standards, where the isotopic enrichment is a critical parameter. nist.gov
The mass spectrum will also show a distribution of isotopic peaks. The relative abundance of the M+3 peak (representing the fully d3-labeled molecule) compared to M+0, M+1, and M+2 peaks provides a direct measure of the isotopic enrichment. For use as an internal standard, a high isotopic purity (typically >98 atom % D) is desirable to minimize interference and ensure accurate quantification of the unlabeled analyte. scientificlabs.co.uk
Table 2: Mass Spectrometry Data for Isotopic Purity
| Parameter | Description | Expected Value for High Purity this compound | Reference |
|---|---|---|---|
| Molecular Ion (M+) | Mass-to-charge ratio of the intact molecule. | M+3 compared to unlabeled Doxercalciferol. | nist.gov |
| Isotopic Enrichment | Percentage of molecules containing the desired number of deuterium atoms. | >98 atom % D. | scientificlabs.co.uk |
| Isotopic Distribution | Relative abundance of ions with different numbers of deuterium atoms (M+0, M+1, M+2, M+3). | Dominated by the M+3 peak. | acs.org |
Preclinical and in Vitro Metabolic Fate of Trans Doxercalciferol D3
Enzymatic Activation and Biotransformation of trans-Doxercalciferol-d3
The synthetic vitamin D2 analog, doxercalciferol (B1670903), is a prodrug that requires metabolic activation to exert its biological effects. drugbank.comfda.gov This activation process is initiated in the liver and does not necessitate kidney involvement, a significant aspect for patients with renal impairment. kidneyfund.orgfda.gov
Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP27) in 25-Hydroxylation
The primary step in the bioactivation of doxercalciferol is 25-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver. fda.govpatsnap.com Specifically, the mitochondrial enzyme CYP27A1 has been identified as a key player in this process. drugbank.comimrpress.comnih.gov While other P450 enzymes like CYP2R1 are considered the principal vitamin D 25-hydroxylases for vitamin D3, CYP27A1 demonstrates the ability to hydroxylate vitamin D derivatives. taylorandfrancis.comnih.gov
Doxercalciferol is absorbed and transported to the liver, where it serves as a substrate for CYP27A1. fda.govmedscape.com This enzyme introduces a hydroxyl group at the carbon-25 position of the side chain, a critical transformation for the molecule's subsequent activity. fda.govkidneyfund.org This hepatic 25-hydroxylation is the rate-limiting step in the activation cascade. diva-portal.org The process is analogous to the natural activation pathway of vitamin D2 and D3, which also undergo initial 25-hydroxylation in the liver. patsnap.comdiva-portal.org
Identification and Characterization of Deuterated Metabolites (e.g., 1α,25-dihydroxyvitamin D2-d3)
Following 25-hydroxylation of this compound, the major and most significant metabolite formed is 1α,25-dihydroxyvitamin D2-d3. drugbank.comkidneyfund.org This active form is the result of the initial hydroxylation at the 25-position of the deuterated doxercalciferol molecule. fda.gov
The presence of the deuterium (B1214612) atoms (d3) in the molecule does not prevent its recognition and processing by the hepatic enzymes. The resulting 1α,25-dihydroxyvitamin D2-d3 is the biologically active hormone that can bind to vitamin D receptors (VDRs) in various target tissues to regulate gene expression. patsnap.com In addition to the primary active metabolite, a minor metabolite, 1α,24-dihydroxyvitamin D2-d3, is also formed during this process. fda.govkidneyfund.org
The identification and quantification of these deuterated metabolites are often achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com These methods allow for the sensitive and specific detection of the deuterated compounds, distinguishing them from their non-deuterated endogenous counterparts. nih.gov
Catabolic Pathways and Inactivation of Deuterated Vitamin D Analogs
The biological activity of vitamin D compounds, including deuterated analogs of doxercalciferol, is tightly regulated through catabolic pathways that lead to their inactivation and subsequent excretion.
Role of CYP24A1 in 24-Hydroxylation and Side-Chain Oxidation
The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1, a mitochondrial cytochrome P450 enzyme. aacrjournals.orgphysiology.org This enzyme is crucial in preventing excessive vitamin D activity and maintaining mineral homeostasis. frontiersin.orgoup.com CYP24A1 initiates the inactivation process by hydroxylating the vitamin D molecule at the carbon-24 position of the side chain. aacrjournals.orgresearchgate.net
In the case of 1α,25-dihydroxyvitamin D2-d3, CYP24A1 would catalyze its conversion to 1α,24,25-trihydroxyvitamin D2-d3. This 24-hydroxylated product is significantly less active in binding to the VDR and is a step towards its eventual elimination from the body. aacrjournals.org The expression and activity of CYP24A1 are induced by the active vitamin D hormone itself, creating a negative feedback loop that ensures tight control over vitamin D signaling. physiology.org
Beyond 24-hydroxylation, CYP24A1 can also catalyze a series of subsequent oxidation reactions on the side chain, leading to the formation of calcitroic acid, a water-soluble product that is readily excreted. imrpress.comfrontiersin.org This multi-step catabolic cascade effectively terminates the biological signal of the active vitamin D analog.
Epimerization and Other Minor Metabolic Routes of this compound
Besides the major catabolic pathway mediated by CYP24A1, other minor metabolic routes can contribute to the inactivation of vitamin D analogs. One such process is epimerization, which involves a change in the stereochemical configuration of a hydroxyl group.
Specifically, C3-epimerization can occur, where the hydroxyl group at the carbon-3 position of the A-ring is converted from the alpha (α) to the beta (β) orientation. nih.govsemanticscholar.org The resulting 3-epi metabolites, such as 3-epi-1α,25-dihydroxyvitamin D2-d3, generally exhibit reduced biological activity compared to their non-epimerized counterparts. nih.govresearchgate.net While the exact enzymes responsible for epimerization are not fully elucidated, it represents a recognized pathway in vitamin D metabolism. nih.govsemanticscholar.org
Other minor metabolic pathways may also exist, although they are less characterized. These could involve further hydroxylations at different positions on the molecule or other modifications that lead to inactive products.
Impact of Deuterium Labeling on Metabolic Kinetics and Isotope Effects
The introduction of deuterium atoms into the doxercalciferol molecule can potentially influence its metabolic fate due to the kinetic isotope effect (KIE). The KIE arises from the fact that the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.
This increased bond strength means that more energy is required to break a C-D bond, which can lead to a slower rate of reaction for enzymatic processes that involve the cleavage of this bond. In the context of this compound, if the deuteration is at a site that undergoes enzymatic hydroxylation (a key step in both activation and catabolism), a KIE could be observed.
A slower rate of metabolism due to the KIE could potentially lead to a longer half-life of the deuterated compound and its metabolites in the body compared to their non-deuterated versions. nih.gov This property of deuterated compounds is sometimes intentionally utilized in drug design to improve pharmacokinetic profiles. However, the specific impact of d3-labeling on the metabolic kinetics of trans-doxercalciferol (B602420) requires detailed experimental investigation to quantify the extent of any isotope effects on the rates of hydroxylation by CYP27A1 and CYP24A1. The use of deuterium-labeled compounds as internal standards in mass spectrometry-based assays is a common application that relies on their distinct mass while assuming similar chemical behavior. nih.govmdpi.com
Interactive Data Table: Key Enzymes in Doxercalciferol Metabolism
| Enzyme | Location | Function | Substrate(s) | Product(s) |
| CYP27A1 | Liver (Mitochondria) | Activation (25-hydroxylation) | Doxercalciferol | 1α,25-dihydroxyvitamin D2 (major), 1α,24-dihydroxyvitamin D2 (minor) |
| CYP24A1 | Various Tissues (Mitochondria) | Catabolism (24-hydroxylation, side-chain oxidation) | 1α,25-dihydroxyvitamin D2 | 1α,24,25-trihydroxyvitamin D2, Calcitroic acid |
| Epimerases | Unknown | Inactivation (C3-epimerization) | 1α,25-dihydroxyvitamin D2 | 3-epi-1α,25-dihydroxyvitamin D2 |
Cellular and Tissue-Specific Metabolic Profiling of this compound
The metabolic fate of this compound, a deuterated synthetic analog of vitamin D2, is primarily determined by enzymatic processes within specific cellular compartments and tissues. medchemexpress.com Its activation pathway is a critical aspect of its biological function, converting the prodrug into its active hormonal form. This process is localized and dependent on specific cytochrome P450 enzymes.
Doxercalciferol undergoes metabolic activation in the liver to become biologically active. fda.govfda.gov This activation is initiated by the enzyme CYP27A1, a vitamin D 25-hydroxylase located in the mitochondria of liver cells. fda.govfrontiersin.org This enzymatic reaction introduces a hydroxyl group at the C-25 position of the molecule. fda.gov The primary product of this hepatic 25-hydroxylation is 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), which is the major and most potent metabolite. fda.govfda.govdrugbank.com A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed during this process. fda.govfda.govdrugbank.com
A key characteristic of doxercalciferol's metabolism is that its activation is not dependent on the kidneys. fda.govfda.govdrugbank.com This distinguishes it from naturally occurring vitamin D, which requires a second hydroxylation step in the kidneys by the enzyme 1α-hydroxylase (CYP27B1) to become fully active. frontiersin.orgphysiology.org In the case of doxercalciferol, the initial 1α-hydroxylation is already incorporated into its structure, bypassing the need for renal activation. kidneyfund.orgmdpi.com
While the liver is the principal site of metabolic activation, the transport and uptake of vitamin D metabolites into cells are crucial steps mediated by specific proteins. Vitamin D and its metabolites are transported in the bloodstream bound to vitamin D binding protein (DBP) and albumin. nih.gov For most tissues, it is the unbound or "free" metabolite that enters the cell. nih.gov However, in specific tissues like the kidney, cellular uptake of the DBP-metabolite complex is facilitated by a receptor-mediated endocytosis process involving the proteins megalin and cubilin on the cell surface. frontiersin.orgphysiology.orgpnas.org
In vitro studies using cell cultures, such as human and murine hepatoma cells (HepG2 and Hepa1-6, respectively), have been employed to investigate the specifics of vitamin D metabolism, particularly the 25-hydroxylation process. nih.gov Such models allow for a detailed examination of the enzymatic pathways and cellular factors that influence the conversion of vitamin D analogs into their active forms. nih.gov
The "trans" designation in this compound refers to a specific isomeric form of the molecule, while the "-d3" signifies that the compound has been deuterated, meaning three hydrogen atoms have been replaced with deuterium. medchemexpress.com This isotopic labeling is a critical tool in metabolic studies, allowing researchers to distinguish the administered compound and its metabolites from their naturally occurring, non-deuterated counterparts using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Table 1: Key Tissues and Enzymes in Doxercalciferol Metabolism
| Tissue / Cellular Component | Enzyme | Metabolic Role | Citation |
| Liver (Mitochondria) | CYP27A1 (25-hydroxylase) | Converts Doxercalciferol to its active metabolites. fda.govnih.gov | fda.govnih.gov |
| Kidney | Not Required for Activation | Activation of Doxercalciferol bypasses the need for renal 1α-hydroxylase. fda.govdrugbank.com | fda.govdrugbank.com |
| Various Target Tissues | Vitamin D Receptor (VDR) | Mediates the biological effects of the active metabolite. drugbank.comsemanticscholar.org | drugbank.comsemanticscholar.org |
Table 2: Primary Metabolites of Doxercalciferol
| Metabolite Name | Classification | Formation Site | Citation |
| 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂) | Major Active Metabolite | Liver | fda.govfda.govdrugbank.com |
| 1α,24-dihydroxyvitamin D₂ | Minor Metabolite | Liver | fda.govfda.govdrugbank.com |
Molecular and Cellular Mechanisms of Action of Trans Doxercalciferol D3 and Its Active Metabolites
Vitamin D Receptor (VDR) Binding Dynamics and Affinity Studies
The interaction between the active metabolites of trans-Doxercalciferol-d3 and the VDR is a critical initiating step for its biological activity. The VDR, a member of the nuclear receptor superfamily of transcription factors, serves as the primary mediator of vitamin D signaling. wikipedia.orgresearchgate.net Upon binding, the ligand-VDR complex undergoes a series of conformational changes that are pivotal for its subsequent actions.
The binding affinity of vitamin D analogs to the VDR is a key determinant of their potency. While the natural ligand, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), exhibits a very high binding affinity for the VDR, various synthetic analogs, including the active metabolites of doxercalciferol (B1670903), have been developed with differing affinities. mdpi.commdpi.com These differences in binding can influence the downstream biological responses. researchgate.net It is important to note that while binding affinity is a significant factor, it does not always directly correlate with the magnitude of the biological response, suggesting that other factors, such as interactions with co-regulatory proteins, also play a crucial role. researchgate.netnih.gov
The VDR is a ligand-activated transcription factor that controls the expression of numerous genes. nih.gov The binding of an agonist, such as the active metabolite of this compound, to the VDR's ligand-binding domain (LBD) initiates a cascade of events that ultimately leads to the regulation of target gene transcription. proteopedia.orgmdpi.com
The binding of an agonist to the VDR induces a significant conformational change in the receptor's three-dimensional structure. mdpi.comnih.gov This alteration is particularly prominent in the activation function 2 (AF-2) domain of the VDR. mdpi.comnih.gov The repositioning of the AF-2 domain creates a binding surface for coactivator proteins. nih.govnih.gov
The recruitment of these coactivators is an essential step in the transcriptional activation of target genes. nih.govmdpi.com Coactivators are proteins that bridge the VDR-ligand complex with the general transcriptional machinery, facilitating the initiation of gene transcription. researchgate.net Different vitamin D analogs can induce distinct conformational changes in the VDR, leading to the selective recruitment of specific coactivators. nih.gov This selective recruitment may contribute to the gene- and tissue-specific effects observed with various vitamin D analogs. nih.gov The strength of the interaction between the VDR and coactivators is ligand-specific and is influenced by the structure of the analog's side chain. nih.gov
| Compound | Relative Binding Affinity to VDR (Compared to Calcitriol) | Reference |
|---|---|---|
| Calcitriol (1α,25-dihydroxyvitamin D3) | 100% | nih.govmdpi.com |
| 1α,25-dihydroxyvitamin D2 (active metabolite of Doxercalciferol) | Similar to Calcitriol | nih.gov |
| Paricalcitol | Lower than Calcitriol | revistanefrologia.com |
| Maxacalcitol | Lower than Calcitriol | revistanefrologia.com |
Genomic Actions: Regulation of Gene Expression via Vitamin D Response Elements (VDREs)
The primary mechanism through which the active metabolites of this compound exert their effects is by modulating gene expression. researchgate.net This genomic action is mediated by the VDR, which, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). wikipedia.orgresearchgate.net This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.govnih.gov
The binding of the VDR-RXR complex to VDREs can either activate or repress the transcription of the associated gene. oup.comresearchgate.net This regulation of gene expression is a fundamental process that underlies the diverse physiological effects of vitamin D and its analogs.
Preclinical studies have demonstrated the ability of doxercalciferol to modulate the expression of a variety of target genes. For example, in a mouse model of diet-induced obesity, doxercalciferol treatment was shown to increase the expression of the VDR gene itself, as well as the gene for the transient receptor potential cation channel subfamily V member 5 (TRPV5), a key protein involved in calcium transport. nih.gov Conversely, doxercalciferol was found to suppress the expression of genes involved in fatty acid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov
Furthermore, doxercalciferol has been shown to regulate the expression of genes involved in the renin-angiotensin system, a critical regulator of blood pressure. nih.gov The active form of doxercalciferol was found to be as potent as calcitriol in suppressing renin mRNA expression. nih.gov These findings highlight the diverse range of genes that are transcriptionally modulated by doxercalciferol, providing a molecular basis for its observed physiological effects.
| Gene | Effect of Doxercalciferol Treatment | Preclinical Model | Reference |
|---|---|---|---|
| VDR (Vitamin D Receptor) | Increased expression | Mouse model of diet-induced obesity | nih.gov |
| TRPV5 (Transient receptor potential cation channel subfamily V member 5) | Increased expression | Mouse model of diet-induced obesity | nih.gov |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | Decreased expression | Mouse model of diet-induced obesity | nih.gov |
| Renin | Decreased expression | In vitro studies | nih.gov |
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. mdpi.combohrium.com The vitamin D signaling pathway has been shown to be influenced by and to influence the epigenome. researchgate.net
The VDR can interact with various chromatin-modifying enzymes, leading to changes in the accessibility of DNA to the transcriptional machinery. nih.govd-nb.info For instance, the binding of the VDR to its target genes can lead to an increase in histone acetylation, a mark associated with active gene transcription. researchgate.net
While specific studies on the epigenetic effects of deuterated vitamin D analogs like this compound are limited, the general principles of VDR-mediated epigenetic modulation are likely to apply. The interaction of the active metabolites of this compound with the VDR could potentially lead to alterations in the epigenetic landscape of target cells, thereby contributing to the regulation of gene expression. Further research is needed to elucidate the specific epigenetic modifications induced by deuterated vitamin D analogs.
Non-Genomic Signaling Pathways Initiated by this compound
In addition to its genomic actions, which typically occur over hours to days, vitamin D and its analogs can also elicit rapid, non-genomic responses that are initiated within seconds to minutes. nih.govnih.gov These non-genomic actions are thought to be mediated by a membrane-associated VDR or other cell surface receptors. mdpi.comnih.gov
The binding of vitamin D analogs to these membrane receptors can trigger a variety of intracellular signaling cascades, including the activation of protein kinases and the mobilization of intracellular calcium. nih.govnih.gov These rapid signaling events can modulate a range of cellular processes, including cell proliferation, differentiation, and apoptosis. researchgate.net
Cellular Effects in Investigational Models
The biological activity of this compound is primarily exerted through its active metabolites, principally 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). drugbank.comfda.gov Doxercalciferol is a synthetic vitamin D2 analog that functions as a prodrug; it is metabolically activated in the liver to form 1α,25-(OH)2D2. fda.govpatsnap.comhectorol.com This activation process does not require renal involvement. fda.govhectorol.com The active metabolite then binds to the vitamin D receptor (VDR), a nuclear receptor present in numerous body tissues, including immune cells, bone cells, and parathyroid glands. patsnap.comnih.govmdpi.com The binding of the active metabolite to the VDR initiates a cascade of genomic and non-genomic actions that modulate gene expression, influencing a wide array of cellular processes. nih.govnih.gov
Influence on Cellular Differentiation and Proliferation in Cell Lines
The active metabolites of doxercalciferol, like other vitamin D compounds, exert significant influence over cellular differentiation and proliferation across a variety of cell lines, particularly in cancer and parathyroid cells. nih.govmdpi.com These effects are fundamental to its therapeutic action in conditions like secondary hyperparathyroidism and its potential as an anti-cancer agent. drugs.comnih.gov
Research has demonstrated that vitamin D compounds can inhibit the proliferation of many types of cancer cells, often in conjunction with inducing a more differentiated phenotype. nih.govmdpi.com This anti-proliferative action is frequently associated with cell cycle arrest, typically at the G0/G1 phase. nih.govmdpi.com For instance, studies on breast cancer cell lines showed that vitamin D analogues can increase the proportion of cells in the G0-G1 phase while decreasing those in the S phase. nih.gov This is often achieved by upregulating cyclin-dependent kinase inhibitors. nih.gov In addition to halting proliferation, vitamin D compounds can also induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and osteosarcoma. nih.gov
In the context of hyperparathyroidism, the active form of doxercalciferol has been shown to inhibit the proliferation of parathyroid cells in primary cultures. nih.gov This action, combined with the suppression of parathyroid hormone (PTH) mRNA expression, is crucial for managing the glandular hyperplasia characteristic of the disease. nih.gov
Below is a summary of research findings on the effects of active vitamin D analogs on various cell lines.
| Cell Line | Cell Type | Observed Effects | Reference |
|---|---|---|---|
| Pig Parathyroid Cells | Parathyroid | Inhibited cell proliferation and suppressed PTH mRNA expression. | nih.gov |
| MCF-7 | Breast Cancer | Inhibited clonal growth and increased the proportion of cells in the G0-G1 phase. | nih.govnih.gov |
| MDA-MB-435 | Breast Cancer | Inhibited cell proliferation and induced apoptosis. | nih.gov |
| LNCaP | Prostate Cancer | Inhibited clonal growth and induced apoptosis. | nih.govnih.gov |
| HL-60 | Myeloid Leukemia | Inhibited clonal growth. | nih.gov |
| U20S | Osteosarcoma | Inhibited cell proliferation and induced apoptosis. | nih.gov |
| THP-1 | Monocytic Leukemia | Used to study monocyte and macrophage functions and inflammatory mechanisms. | mdpi.com |
Immunomodulatory Mechanisms in In Vitro Systems
The active metabolites of doxercalciferol demonstrate potent immunomodulatory effects, influencing both the innate and adaptive immune systems. nih.gov This is possible because most immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs), express the Vitamin D Receptor (VDR). mdpi.commdpi.comijmb.in Many of these cells can also locally convert the precursor form of vitamin D into its active form. mdpi.comijmb.in
In vitro studies reveal that active vitamin D compounds modulate the immune response in several key ways:
Dendritic Cells (DCs): Vitamin D promotes the differentiation of DCs while inhibiting their maturation. mdpi.comijmb.in This keeps the DCs in a more tolerogenic state, meaning they are less likely to provoke a strong inflammatory response. nih.gov
T Lymphocytes: Active vitamin D directly impacts T cells by suppressing their proliferation. mdpi.com It influences T helper (Th) cell differentiation, generally inhibiting the pro-inflammatory Th1 and Th17 pathways while promoting the anti-inflammatory Th2 and regulatory T cell (Treg) pathways. mdpi.commdpi.comijmb.in This is achieved by downregulating the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). mdpi.comijmb.in
B Lymphocytes: Vitamin D can inhibit B cell proliferation and their differentiation into plasma cells. mdpi.comijmb.in
Monocytes and Macrophages: It enhances the antimicrobial activity of monocytes and macrophages, for example, by increasing their phagocytic capabilities. mdpi.comijmb.in In vitro experiments using cell lines like THP-1 have shown that vitamin D can significantly decrease the expression of pro-inflammatory genes and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com
These actions collectively shift the immune environment from a pro-inflammatory to a more tolerant, anti-inflammatory state. mdpi.com
The table below summarizes the key immunomodulatory effects observed in in vitro systems.
| Immune Cell Type | In Vitro Effect | Mechanism/Outcome | Reference |
|---|---|---|---|
| Dendritic Cells (DCs) | Inhibition of maturation | Promotes a tolerogenic phenotype, reducing antigen presentation. | ijmb.innih.gov |
| T Helper 1 (Th1) Cells | Inhibition | Decreased production of pro-inflammatory cytokines (IFN-γ, IL-2). | mdpi.comijmb.in |
| T Helper 17 (Th17) Cells | Inhibition | Reduces pro-inflammatory response. | ijmb.in |
| T Helper 2 (Th2) Cells | Promotion | Shifts immune response towards an anti-inflammatory state. | mdpi.comijmb.in |
| Regulatory T (Treg) Cells | Promotion/Induction | Enhances immune suppression and self-tolerance. | nih.govijmb.innih.gov |
| B Lymphocytes | Inhibition of proliferation and differentiation | Reduces antibody production. | mdpi.comijmb.in |
| Monocytes/Macrophages | Enhanced antimicrobial activity; Reduced pro-inflammatory cytokine production | Increased phagocytosis; Decreased TNF-α and IL-6 secretion. | mdpi.commdpi.comijmb.in |
Advanced Analytical Methodologies Utilizing Trans Doxercalciferol D3
Development and Validation of High-Sensitivity Mass Spectrometry Methods
High-sensitivity mass spectrometry methods are indispensable for the determination of doxercalciferol (B1670903) and its metabolites, which are often present at very low concentrations (pg/mL) in biological fluids. nih.gov The validation of these methods is performed in accordance with regulatory guidelines to ensure selectivity, sensitivity, accuracy, and precision. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity. researchgate.netamegroups.org The development of a robust LC-MS/MS method for doxercalciferol involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation for doxercalciferol analysis typically involves protein precipitation to release the analyte from vitamin D binding protein, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govacs.org Derivatization is often employed to enhance the ionization efficiency of doxercalciferol and its metabolites, thereby improving the sensitivity of the assay. longdom.orgnih.gov
Chromatographic separation is optimized to resolve doxercalciferol and its metabolites from endogenous interferences. Reversed-phase chromatography is commonly used for this purpose. acs.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity. researchgate.net In this mode, specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For doxercalciferol and its deuterated internal standard (d6), specific mass transitions are selected for quantification. longdom.org
A representative LC-MS/MS method for the simultaneous determination of doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, in human plasma has been developed and validated over a concentration range of 1 to 75.29 pg/mL for doxercalciferol. nih.gov This method demonstrated excellent accuracy and precision, meeting the acceptance criteria of regulatory agencies. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Doxercalciferol Analysis
| Parameter | Value |
| Instrumentation | ACQUITY UPLC coupled to a Waters Xevo TQ-S MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation followed by SPE |
| Derivatization | DMEQ-TAD |
| Analytical Column | Zorbax Eclipse XDB phenyl (150 x 3 mm, 3.5 µ) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in methanol |
| Internal Standard | Doxercalciferol-d6 |
| MRM Transition (Doxercalciferol) | m/z 758.5 → 484.2 |
| MRM Transition (Doxercalciferol-d6) | m/z 764.5 → 484.3 |
This table is generated based on data from a study on doxercalciferol bioanalysis and represents typical parameters. longdom.org
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of vitamin D and its metabolites. nih.gov However, due to the low volatility and thermal instability of these compounds, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives. jfda-online.com Silylation is a common derivatization technique used for GC-MS analysis of hydroxylated compounds like doxercalciferol. nih.gov
While less common than LC-MS/MS for routine clinical analysis of vitamin D metabolites, GC-MS can provide valuable structural information and complementary data. The use of stable isotope-labeled internal standards, such as trans-Doxercalciferol-d3, is also crucial in GC-MS to correct for variability in the derivatization process and sample injection. nih.gov
Role of this compound as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis by mass spectrometry. longdom.org this compound, being structurally and chemically almost identical to the unlabeled analyte, serves as an ideal internal standard for the quantification of doxercalciferol.
An ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer. researchgate.net By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be compensated for. This is because the deuterated standard experiences similar losses. The ratio of the analyte signal to the internal standard signal is used for quantification, which significantly improves the accuracy and precision of the measurement. dntb.gov.ua
The validation of bioanalytical methods using deuterated internal standards includes the assessment of intra- and inter-day accuracy and precision. rsc.org For the LC-MS/MS analysis of doxercalciferol using a deuterated internal standard, the intra- and inter-day precision was found to be within acceptable limits (typically <15% relative standard deviation), and the accuracy was within 85-115% of the nominal concentration. nih.gov
Table 2: Representative Accuracy and Precision Data for Doxercalciferol Quantification using a Deuterated Internal Standard
| Quality Control Sample | Nominal Conc. (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 2.99 | 3.8 | 102.1 | 4.5 | 101.5 |
| MQC | 34.25 | 2.5 | 98.7 | 3.1 | 99.2 |
| HQC | 61.17 | 2.9 | 101.3 | 3.6 | 100.8 |
This table is a representative example based on typical validation data for bioanalytical methods of vitamin D analogs. nih.govrsc.org
Biological matrices such as plasma and serum are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These components can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement, collectively known as matrix effects. oup.commusechem.com Matrix effects can significantly compromise the accuracy and reproducibility of a quantitative assay. researchgate.net
This compound plays a crucial role in mitigating the impact of matrix effects. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix components in a similar manner. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is largely normalized, leading to a more robust and reliable assay. The evaluation of matrix effects is a critical component of bioanalytical method validation. nih.gov
Application in Metabolomics and Isotope Tracing Studies
Stable isotope-labeled compounds like this compound are invaluable tools in metabolomics and isotope tracing studies. mdpi.com These studies aim to understand the dynamic metabolic pathways and fluxes of endogenous and exogenous compounds within a biological system.
In metabolomics, deuterated standards are used for the accurate quantification of metabolites in complex biological samples. nih.gov By providing a precise measurement of doxercalciferol and its metabolites, this compound can help in constructing a comprehensive metabolic profile related to vitamin D metabolism.
Isotope tracing studies involve the administration of a labeled compound to an organism and tracking its metabolic fate. isotope.com While there is limited specific literature on the use of this compound in such studies, the principles of isotope tracing with deuterated vitamin D analogs are well-established. nih.gov By following the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can elucidate the metabolic pathways of doxercalciferol, determine the rates of metabolic conversion, and understand how these processes are altered in different physiological or pathological states. nih.gov
Stability-Indicating Analytical Methods and Degradation Product Analysis
Stability-indicating analytical methods are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. For Doxercalciferol, a synthetic analog of vitamin D2, developing such methods is essential to monitor its stability under various environmental conditions. The use of a deuterated internal standard, such as this compound, significantly enhances the precision and accuracy of these methods, particularly when coupled with mass spectrometry.
Forced degradation studies are a cornerstone in the development of stability-indicating methods, providing insight into the degradation pathways of a drug substance. nih.gov In the case of Doxercalciferol, studies have been conducted by subjecting it to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. oup.commedcraveonline.com These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis to induce the formation of potential degradants. oup.com
One key study utilized gradient-elution high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to analyze Doxercalciferol in injectable formulations. oup.com To demonstrate the method's specificity, forced degradation was performed on the Doxercalciferol samples. oup.com For instance, treatment with 30% hydrogen peroxide at approximately 80°C for 20 minutes resulted in about 36% degradation of the Doxercalciferol peak, confirming the method's ability to detect changes in the parent compound's concentration. oup.com
Table 1: Summary of Forced Degradation Studies on Doxercalciferol
| Stress Condition | Reagent/Details | Observed Outcome |
|---|---|---|
| Acid Hydrolysis | 1 N HCl | Formation of degradation products, method demonstrates separation from the parent peak. |
| Base Hydrolysis | 1 N NaOH | Formation of degradation products, method demonstrates separation from the parent peak. |
| Oxidation | 30% Hydrogen Peroxide, ~80°C, 20 min | ~36% degradation of Doxercalciferol, indicating susceptibility to oxidation. oup.com |
| Thermal Degradation | Heat at 80°C | Formation of thermal degradants, separated by the analytical method. oup.com |
The analysis of degradation products is paramount in these studies. The HPLC method successfully separated Doxercalciferol from several related impurities and degradants. oup.com These compounds include isomers and precursors that can either be present as process-related impurities or form during storage. oup.comresearchgate.net
Table 2: Identified Impurities and Degradation Products of Doxercalciferol
| Designation | Compound Name | Relative Retention Time (RRT) vs. Doxercalciferol | Notes |
|---|---|---|---|
| Impurity A | 1α-hydroxy previtamin D2 | 0.89 oup.com | Can exist in equilibrium with Doxercalciferol. oup.comoup.com |
| Impurity B | trans-Doxercalciferol (B602420) | 1.08 oup.com | An isomer of Doxercalciferol. oup.commedchemexpress.com |
| Impurity C | 1β-Hydroxy Vitamin D2 | 1.12 oup.com | Used as an internal standard in some HPLC-UV methods. oup.comoup.com |
| Impurity D | Not specified | 1.20 oup.com | A known analogue of Doxercalciferol. oup.com |
Preclinical Mechanistic Investigations and Emerging Research Paradigms
Mechanistic Studies of trans-Doxercalciferol-d3 in Animal Models (excluding human trials)
Preclinical animal models are indispensable for elucidating the fundamental biological actions of therapeutic compounds. Studies involving doxercalciferol (B1670903), the non-deuterated parent compound of this compound, have provided a foundational understanding of its mechanistic pathways, which are directly applicable to its deuterated analog.
Role in Mineral Homeostasis Regulation (e.g., PTH suppression in rodents)
Doxercalciferol is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that modulates mineral homeostasis. A primary mechanism of action is the suppression of parathyroid hormone (PTH) synthesis and secretion. drugbank.comdrugs.com This function is mediated through the vitamin D receptor (VDR). nih.gov Preclinical studies in rodent models of chronic kidney disease (CKD) have demonstrated the efficacy of doxercalciferol in regulating mineral metabolism.
In a comparative study, 5/6 nephrectomized (NX) Sprague-Dawley rats, a common model for CKD, were treated with either doxercalciferol or another vitamin D receptor agonist (VDRA), paricalcitol. Both compounds were effective in suppressing PTH mRNA expression and serum PTH levels. nih.gov This highlights the direct transcriptional control exerted by activated doxercalciferol on the PTH gene. Further research using organ cultures of thyroparathyroid explants from both wild-type and VDR-null mice confirmed that the suppressive action of doxercalciferol on PTH gene expression is entirely dependent on the presence of the VDR. nih.gov
These studies establish that the core mechanism of doxercalciferol in mineral homeostasis involves VDR-mediated suppression of PTH. While these investigations utilized the non-deuterated form, the findings are fundamentally applicable to this compound, as deuteration does not alter the molecular interaction with the VDR.
Table 1: Preclinical Studies of Doxercalciferol on PTH Regulation in Rodent Models This table is interactive. Click on the headers to sort.
| Animal Model | Key Intervention | Outcome on PTH | Mechanistic Insight |
|---|---|---|---|
| 5/6 Nephrectomized (NX) Sprague-Dawley Rats | Treatment with doxercalciferol | Effective suppression of PTH mRNA and serum PTH nih.gov | Demonstrates direct transcriptional regulation of PTH. nih.gov |
| VDR-null mouse thyroparathyroid organ culture | Treatment with doxercalciferol | No suppression of PTH release nih.gov | Confirms the essential role of the Vitamin D Receptor (VDR) in mediating PTH suppression. nih.gov |
| PTH-cyclin D1 transgenic mice | Administration of calcimimetics (activators of CaSR) | Suppression of serum PTH levels nih.gov | Illustrates an alternative, VDR-independent pathway for PTH suppression via the Calcium-Sensing Receptor (CaSR). nih.gov |
Effects on Organ Systems in Preclinical Disease Models (e.g., renal disease, cardiovascular)
The actions of vitamin D analogs extend beyond mineral metabolism, with significant effects observed on various organ systems, particularly in the context of renal and cardiovascular diseases. Animal models have been crucial in revealing these pleiotropic effects. mdpi.com
In a study using Dahl salt-sensitive rats, a model for salt-induced hypertension and cardiac hypertrophy, administration of doxercalciferol was shown to prevent the development of cardiac hypertrophy and improve cardiac function. nih.govnih.gov Treated animals exhibited reduced heart weight to body weight ratios and improvements in echocardiographic parameters. nih.gov This suggests a protective role for doxercalciferol in the cardiovascular system, potentially mediated by its anti-inflammatory and anti-proliferative properties.
Furthermore, in a mouse model of diet-induced obesity (DIO), which is associated with renal complications, treatment with doxercalciferol prevented renal disease progression. nih.gov The VDR agonist was found to decrease proteinuria, podocyte injury, and the accumulation of extracellular matrix proteins. nih.gov Mechanistically, doxercalciferol also reduced macrophage infiltration, oxidative stress, and the expression of pro-inflammatory cytokines and profibrotic growth factors in the kidney. nih.gov A notable finding was that doxercalciferol treatment decreased the renal accumulation of lipids by downregulating mediators of fatty acid and cholesterol synthesis. nih.gov
Table 2: Effects of Doxercalciferol in Preclinical Organ Disease Models This table is interactive. Click on the headers to sort.
| Disease Model | Animal | Key Findings | Implied Organ Protection |
|---|---|---|---|
| Salt-Induced Cardiac Hypertrophy | Dahl Salt-Sensitive Rats | Attenuated development of cardiac hypertrophy and improved cardiac function. nih.govnih.gov | Cardiovascular |
| Diet-Induced Obesity (DIO) and Renal Disease | Mice | Decreased proteinuria, podocyte injury, renal lipid accumulation, and inflammation. nih.gov | Renal |
| Chronic Kidney Disease (CKD) | 5/6 Nephrectomized Rats | Suppression of secondary hyperparathyroidism. nih.gov | Renal/Endocrine |
Insights into Vitamin D Physiology and Pathology Gained from Deuterated Analog Studies
The use of stable, isotopically labeled compounds like this compound provides significant advantages for research into vitamin D physiology. Deuteration, the replacement of hydrogen with its heavy isotope deuterium (B1214612), creates a molecule that is chemically identical in terms of its biological interactions but can be distinguished by mass spectrometry. unibestpharm.comnih.gov
This property is invaluable for pharmacokinetic studies. Deuterated vitamin D metabolites are widely used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. mdpi.comnih.gov This allows for the precise and accurate quantification of endogenous vitamin D metabolites in biological samples, such as serum, which is crucial for diagnosing vitamin D deficiency and studying diseases related to bone metabolism. mdpi.comnih.gov The use of a deuterated tracer, such as d3-25OHD3, enables researchers to study the half-life and turnover of vitamin D metabolites in vivo, providing dynamic insights into vitamin D expenditure and metabolism that cannot be obtained from static measurements alone. nih.govresearchgate.net
Beyond its use as an analytical tool, deuteration can also modify a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make a drug more resistant to metabolic breakdown by enzymes like the cytochrome P450 system. unibestpharm.comnih.gov This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life, and potentially a reduced dosing frequency. unibestpharm.comnih.gov Studying deuterated analogs like this compound can, therefore, provide crucial insights into the metabolic pathways of vitamin D analogs and inform the design of future drugs with optimized pharmacokinetic properties.
Comparative Preclinical Pharmacodynamics and Receptor Selectivity
Different vitamin D receptor activators (VDRAs) can exhibit distinct pharmacological profiles, leading to the concept of selective VDRAs (sVDRAs). researchgate.netnih.gov This selectivity is not necessarily about differential binding to the VDR itself but rather the downstream consequences of VDR activation, which can result in a more favorable therapeutic window, such as potent PTH suppression with minimal effects on serum calcium and phosphorus. researchgate.netnih.govrevistanefrologia.com
Preclinical comparative studies are essential to delineate these differences. A study in 5/6 nephrectomized rats directly compared the pharmacodynamic effects of doxercalciferol and paricalcitol. nih.gov While both drugs effectively suppressed PTH, the study noted that paricalcitol was less potent in raising serum calcium levels compared to doxercalciferol at the doses tested. nih.gov In vitro experiments using pig parathyroid cells showed that both compounds similarly suppressed PTH mRNA expression and inhibited cell proliferation, though paricalcitol was more effective at inducing the expression of the calcium-sensing receptor (CaSR) mRNA. nih.gov
Future Directions in Research and Methodological Innovations
Development of Next-Generation Deuterated Vitamin D Analogs
The development of trans-Doxercalciferol-d3 is a prime example of the "deuterium switch" approach in medicinal chemistry, where hydrogen atoms are replaced with deuterium (B1214612) to favorably alter the pharmacokinetic properties of a drug. Future research will likely focus on expanding this strategy to create a new generation of deuterated vitamin D analogs with enhanced therapeutic profiles. The primary goals for these next-generation compounds will be to improve metabolic stability, reduce the potential for off-target effects, and fine-tune the biological activity.
Key areas of exploration will include:
Site-Specific Deuteration: Researchers will investigate the effects of deuterium substitution at various positions on the vitamin D molecule. The placement of deuterium can influence which metabolic pathways are slowed, allowing for the design of analogs with specific desired half-lives and activity profiles.
Combination with Other Structural Modifications: Deuteration can be combined with other chemical modifications that have been explored in non-deuterated analogs. nih.govacs.org This could involve alterations to the side-chain or A-ring of the vitamin D structure to enhance binding to the vitamin D receptor (VDR) or to modulate interactions with other proteins. nih.govacs.org
Enhanced Tissue Selectivity: A major goal in the development of vitamin D analogs is to separate the therapeutic effects (e.g., anti-proliferative, immunomodulatory) from the calcemic effects. Future deuterated analogs will be designed to have improved tissue-specific activity, targeting particular organs or cell types with greater precision.
The synthesis of these novel compounds will require sophisticated chemical techniques, and their evaluation will provide deeper insights into the structure-activity relationships of vitamin D. nih.govacs.org
Integration of Omics Technologies (Proteomics, Transcriptomics) with Isotope-Labeled Studies
The integration of "omics" technologies, such as proteomics and transcriptomics, with studies utilizing isotope-labeled compounds like this compound, offers a powerful approach to understanding the global biological effects of vitamin D analogs. These technologies allow for the comprehensive analysis of changes in protein and gene expression, respectively, providing a holistic view of the cellular response to drug treatment.
Proteomics: Proteomic studies can identify and quantify thousands of proteins in a cell or tissue, revealing how a drug affects cellular pathways and networks. In the context of Doxercalciferol (B1670903), proteomics has already been used to investigate changes in osteocytic protein expression in pediatric dialysis patients. nih.gov A study demonstrated that Doxercalciferol therapy led to increased bone expression of fibroblast growth factor 23 (FGF23), dentin matrix protein 1 (DMP1), and sclerostin. nih.gov The use of this compound in such studies would allow for more precise correlation of drug exposure with these proteomic changes. Future research could expand this to other target tissues to understand the broader effects of Doxercalciferol on protein expression.
| Protein | Effect of Doxercalciferol Therapy | Implication |
| FGF23 | Increased expression | Regulation of phosphate (B84403) and vitamin D metabolism |
| DMP1 | Increased expression | Role in bone mineralization |
| Sclerostin | Increased expression | Inhibition of bone formation |
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how vitamin D analogs regulate gene expression. Studies on various vitamin D formulations have shown that they can induce distinct gene expression profiles in liver cells, affecting pathways related to metabolism and cytoprotection. nih.gov By using this compound, researchers can conduct more detailed time-course studies to understand the direct and indirect effects of the compound on the transcriptome. This can help in identifying novel gene targets and understanding the molecular mechanisms behind the therapeutic effects of Doxercalciferol. Future transcriptomic studies could focus on the effects of this compound in various cell types, including those of the immune system and in different cancer models. nih.gov
Advanced Imaging Techniques for Tracing this compound in Biological Systems
Advanced imaging techniques are set to revolutionize our understanding of how drugs like this compound are distributed and function within biological systems. While traditional methods provide information on bulk tissue concentrations, newer imaging modalities can offer insights at the cellular and even subcellular level.
The use of isotope-labeled compounds is particularly amenable to techniques such as:
Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, in tissue sections. By using this compound, MSI could be employed to map the precise location of the compound and its metabolic products in target organs like the kidney, bone, and parathyroid glands. This would provide unprecedented detail on the tissue-specific uptake and metabolism of the drug.
Positron Emission Tomography (PET): While requiring the incorporation of a positron-emitting isotope, the principles of isotope labeling are central to PET imaging. Future derivatives of Doxercalciferol could be synthesized with a suitable radioisotope, enabling non-invasive, whole-body imaging of drug distribution and target engagement in living organisms.
These advanced imaging techniques will be instrumental in answering key questions about the pharmacokinetics and pharmacodynamics of this compound, such as its penetration into specific tissues and its interaction with cellular targets in a dynamic biological environment.
Computational Modeling and Structure-Activity Relationship (SAR) Studies for Deuterated Analogs
Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in modern drug discovery and development. nih.govresearchgate.net These approaches use computer simulations and statistical methods to predict the biological activity of chemical compounds based on their molecular structure.
For deuterated analogs like this compound, computational modeling can be used to:
Predict Metabolic Stability: Molecular docking simulations can model the interaction of deuterated analogs with metabolic enzymes, such as cytochrome P450s. By calculating binding affinities and orientations, these models can help predict which deuterated positions are most likely to slow down metabolism, guiding the synthesis of more stable compounds.
Optimize Receptor Binding: Computational models of the vitamin D receptor (VDR) can be used to study how deuteration and other structural modifications affect the binding of Doxercalciferol. This can aid in the design of analogs with enhanced affinity and selectivity for the VDR.
Develop QSAR Models: By correlating the structural features of a series of deuterated vitamin D analogs with their measured biological activities, QSAR models can be developed. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby accelerating the discovery of compounds with improved therapeutic properties. nih.gov
The integration of computational approaches with experimental studies will create a synergistic feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.
Expanding the Application of Isotope-Labeled Compounds in Fundamental Biological Discoveries
The utility of stable isotope-labeled compounds like this compound extends beyond their role as therapeutic agents or tools for pharmacokinetic studies. They are also powerful probes for fundamental biological research, enabling scientists to trace metabolic pathways and investigate the intricate mechanisms of cellular regulation. nih.gov
Future applications in this area could include:
Metabolic Flux Analysis: By tracing the fate of the deuterium-labeled Doxercalciferol, researchers can gain a more dynamic and quantitative understanding of vitamin D metabolism. This can help to elucidate the complex interplay between different metabolic pathways and how they are affected by disease states or other drugs.
Identifying Novel Metabolites: The use of deuterated precursors can aid in the identification of previously unknown or low-abundance metabolites of Doxercalciferol. nih.gov Mass spectrometry can easily distinguish the deuterated metabolites from the endogenous, non-labeled compounds, facilitating their discovery and characterization. nih.govmdpi.com
Understanding Protein-Ligand Interactions: Isotope labeling can be used in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy to study the dynamic interactions between vitamin D analogs and their protein targets, including the VDR and vitamin D binding protein (DBP).
The continued development and application of isotope-labeled compounds will undoubtedly lead to new discoveries in vitamin D biology, with implications for our understanding of health and disease.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for assessing the purity and stability of trans-Doxercalciferol-d³ in experimental formulations?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, as described in pharmacopeial guidelines for vitamin D analogs. System suitability testing should include resolution checks between trans-Doxercalciferol-d³ and its isomers. Quantify impurities using relative retention times and peak area thresholds (e.g., ≤0.1% for unknown impurities) . For stability studies, employ accelerated degradation conditions (e.g., 40°C/75% relative humidity) and monitor oxidation products via mass spectrometry.
Q. How should researchers design in vitro studies to evaluate the metabolic activation pathways of trans-Doxercalciferol-d³?
- Methodological Answer : Use human hepatocyte cultures or microsomal preparations to assess cytochrome P450-mediated metabolism. Include control groups with isotopically labeled analogs (e.g., deuterated compounds) to distinguish endogenous metabolites. Optimize incubation times and substrate concentrations based on prior kinetic studies of calcitriol derivatives. Validate findings with tandem mass spectrometry (LC-MS/MS) for metabolite identification .
Q. What parameters are critical for establishing dose-response relationships in preclinical models of trans-Doxercalciferol-d³?
- Methodological Answer : Conduct pilot studies to determine the therapeutic index, focusing on serum calcium and phosphate levels as primary endpoints. Use log-dose increments (e.g., 0.1–10 µg/kg) in rodent models of renal insufficiency. Ensure blinding and randomization to minimize bias. Statistical analysis should employ non-linear regression models to account for inter-animal variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy outcomes for trans-Doxercalciferol-d³?
- Methodological Answer : Perform a systematic review of assay conditions (e.g., receptor isoform specificity, co-factor availability) and cross-validate with structural modeling (e.g., molecular docking simulations). If in vivo results contradict in vitro data, consider pharmacokinetic factors such as protein binding or tissue distribution. Use Bayesian meta-analysis to quantify uncertainty across studies .
Q. What strategies optimize the synthesis of trans-Doxercalciferol-d³ to minimize diastereomeric byproducts?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during the photochemical ring-opening step of previtamin D3 analogs. Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy, targeting >98% enantiomeric excess. Purify intermediates using preparative HPLC with chiral stationary phases. Document synthetic pathways in compliance with ICH Q11 guidelines .
Q. How should cross-species differences in vitamin D receptor (VDR) polymorphisms be addressed when extrapolating trans-Doxercalciferol-d³ data from animal models to humans?
- Methodological Answer : Conduct comparative genomics analyses of VDR ligand-binding domains across species. Use in silico mutagenesis to identify critical residues affecting binding affinity. Validate predictions with surface plasmon resonance (SPR) assays using recombinant VDR variants. Reference databases like UniProt or ClinVar for polymorphism frequencies in target populations .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic profiles of trans-Doxercalciferol-d³ in heterogeneous patient cohorts?
- Methodological Answer : Apply population pharmacokinetic (PopPK) modeling with covariates such as age, renal function, and BMI. Use nonlinear mixed-effects modeling (NONMEM) to estimate inter-individual variability. For time-dependent clearance, incorporate fractional factorial designs to isolate confounding variables. Validate models via bootstrap resampling .
Methodological Frameworks for Research Design
-
Formulating Research Questions : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical projects. For example:
-
Handling Data Contradictions : Follow iterative triangulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
